molecular formula C11H14O3 B8630784 Ethyl 3-hydroxy-4-methylphenylacetate

Ethyl 3-hydroxy-4-methylphenylacetate

Cat. No.: B8630784
M. Wt: 194.23 g/mol
InChI Key: JAPDFCINMIJCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-4-methylphenylacetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-hydroxy-4-methylphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-4-methylphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(3-hydroxy-4-methylphenyl)acetate

InChI

InChI=1S/C11H14O3/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6,12H,3,7H2,1-2H3

InChI Key

JAPDFCINMIJCKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C)O

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-hydroxy-4-methylphenylacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in Antiviral Drug Discovery[1]

Executive Summary & Chemical Identity

Ethyl 3-hydroxy-4-methylphenylacetate is a specialized phenolic ester intermediate primarily utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy. Unlike common commodity chemicals, this compound is often synthesized in situ or on-demand as a critical building block for complex phenylacetamide derivatives.

This guide provides a definitive technical profile, synthesizing data from patent literature and calculated physicochemical properties to support researchers in medicinal chemistry and process development.

Table 1: Physicochemical Profile
PropertyDataNotes
Chemical Name Ethyl 3-hydroxy-4-methylphenylacetateIUPAC Systematic
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol Calculated
CAS Number (Ester) Not widely indexedRefer to Precursor CAS below
CAS Number (Acid Precursor) 103262-83-5 3-Hydroxy-4-methylphenylacetic acid
Physical State Viscous Oil / Low-melting SolidIsomer-dependent
Solubility Soluble in EtOH, DCM, EtOAcLipophilic ester
Key Application HIV Reverse Transcriptase InhibitionIntermediate for N-phenyl phenylacetamides
Synthetic Pathway & Process Chemistry

The synthesis of Ethyl 3-hydroxy-4-methylphenylacetate is typically achieved via Fisher Esterification of its corresponding acid precursor. The following protocol is adapted from high-value patent literature regarding HIV therapeutic synthesis.

Core Reaction Logic

The process involves the acid-catalyzed condensation of 3-hydroxy-4-methylphenylacetic acid with absolute ethanol. The presence of the phenolic hydroxyl group at the meta position (relative to the acetate chain) and the para methyl group requires controlled conditions to prevent competitive side reactions (e.g., oxidation or polymerization).

Experimental Protocol (Standardized)
  • Precursor: 3-Hydroxy-4-methylphenylacetic acid (CAS 103262-83-5)

  • Reagents: Absolute Ethanol (Solvent/Reactant), Sulfuric Acid (

    
    , Catalyst)
    
  • Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional for scale-up).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3-hydroxy-4-methylphenylacetic acid (1.0 eq) and dissolve in excess Absolute Ethanol (10-20 volumes).

  • Catalysis: Slowly add concentrated

    
     (0.1 eq) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3) until the starting acid spot disappears.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator).

    • Dissolve the residue in Ethyl Acetate.

    • Wash with saturated

      
       (to remove residual acid) and Brine.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to afford the title compound as a crude oil.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3-Hydroxy-4-methylphenylacetic Acid (CAS 103262-83-5) Process Reflux (4-6h) Dean-Stark Trap Start->Process Dissolve Reagent Reagents: EtOH + H2SO4 (cat) Reagent->Process Catalyze Workup Workup: 1. Evaporation 2. NaHCO3 Wash 3. MgSO4 Dry Process->Workup Completion Product Product: Ethyl 3-hydroxy-4-methylphenylacetate (MW 194.23) Workup->Product Isolate

Figure 1: Step-by-step synthetic workflow for the production of Ethyl 3-hydroxy-4-methylphenylacetate via Fisher Esterification.

Applications in Drug Discovery (HIV-1 Therapy)

Ethyl 3-hydroxy-4-methylphenylacetate serves as a critical "Right-Hand Side" (RHS) building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Mechanism of Utilization

In medicinal chemistry campaigns (specifically cited in US Patent 2009/0264405), this ester is reacted with halogenated benzonitriles to form diaryl ether scaffolds. These scaffolds bind to the allosteric hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme, locking it into an inactive conformation.

Key Reaction:

  • Reactants: Ethyl 3-hydroxy-4-methylphenylacetate + 3-Chloro-5-fluorobenzonitrile.[1]

  • Conditions:

    
    , NMP (N-Methyl-2-pyrrolidone), 
    
    
    
    .
  • Product: N-phenyl phenylacetamide derivatives (Potent NNRTIs).

Visualization: NNRTI Synthesis Pathway

NNRTI_Pathway Precursor Ethyl 3-hydroxy-4-methylphenylacetate (Nucleophile) Condition Conditions: K2CO3, NMP, 120°C Precursor->Condition Partner 3-Chloro-5-fluorobenzonitrile (Electrophile) Partner->Condition Intermediate Diaryl Ether Intermediate Condition->Intermediate SnAr Reaction FinalDrug Target NNRTI (HIV Reverse Transcriptase Inhibitor) Intermediate->FinalDrug Amidation / Functionalization

Figure 2: The role of Ethyl 3-hydroxy-4-methylphenylacetate in constructing the diaryl ether core of HIV-1 inhibitors.

Analytical Characterization (Projected)

To validate the synthesis of this specific isomer, the following NMR signals are diagnostic.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      
      ) – Ethyl ester terminal methyl.
    • 
       2.20 (s, 3H, 
      
      
      
      ) – Aryl methyl group (distinctive for 4-methyl position).
    • 
       3.55 (s, 2H, 
      
      
      
      ) – Benzylic methylene.
    • 
       4.15 (q, 2H, 
      
      
      
      ) – Ethyl ester methylene.
    • 
       6.60–7.10 (m, 3H, Ar-H) – Aromatic protons (splitting pattern depends on 1,3,4-substitution).
      
References
  • US Patent 2009/0264405 A1 . N-phenyl phenylacetamide compounds as HIV reverse transcriptase inhibitors. (2009).[1] Google Patents. Available at:

  • MySkinRecipes . 2-(3-Hydroxy-4-methylphenyl)acetic acid (CAS 103262-83-5) Technical Data. Available at: [Link]

  • PubChem . Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Available at: [Link]

Sources

Solubility Profile of Ethyl 3-hydroxy-4-methylphenylacetate in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility profile of Ethyl 3-hydroxy-4-methylphenylacetate, a substituted aromatic ester of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust theoretical framework based on its physicochemical properties and the principles of solvent-solute interactions. We present a predictive solubility map across a range of common organic solvents, categorized by polarity and hydrogen bonding capability. Furthermore, this guide delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with and formulate Ethyl 3-hydroxy-4-methylphenylacetate.

Introduction: The Need for Solubility Data

Ethyl 3-hydroxy-4-methylphenylacetate is an organic molecule featuring a functionalized aromatic ring, a hydroxyl group, and an ester moiety. Such structures are common scaffolds in medicinal chemistry and material science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of development, including:

  • Reaction Kinetics: The choice of solvent can dictate reaction rates and equilibrium positions.[1]

  • Crystallization and Purification: Solubility data is fundamental for designing efficient crystallization processes to achieve high purity and yield.[2]

  • Formulation Development: For drug candidates, solubility in various excipients and solvent systems is a primary determinant of bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for analytical quantification.

This guide provides a predictive analysis and a definitive experimental strategy to characterize the solubility of Ethyl 3-hydroxy-4-methylphenylacetate.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] A favorable dissolution process occurs when solute-solvent interactions overcome the solute's crystal lattice energy and the solvent's self-association forces.[1]

Physicochemical Profile of Ethyl 3-hydroxy-4-methylphenylacetate

The molecular structure of Ethyl 3-hydroxy-4-methylphenylacetate dictates its potential intermolecular interactions.

  • Structure:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor . The carbonyl oxygen (C=O) of the ester and the hydroxyl oxygen can both act as hydrogen bond acceptors . This dual capability is a primary driver of its solubility in protic and polar aprotic solvents.

  • Polarity: The molecule possesses both polar (hydroxyl, ester) and non-polar (phenyl ring, ethyl and methyl groups) regions, giving it a moderately polar character. While no direct experimental LogP value is available, analogous structures like Ethyl phenylacetate (LogP ≈ 2.3)[4] and (4-hydroxy-phenyl)-acetic acid ethyl ester (predicted LogP ≈ 1.81-2.74)[5] suggest a lipophilic nature, but with significant polarity conferred by the hydroxyl group.

  • Dipole-Dipole Interactions: The ester group creates a significant dipole moment, promoting interactions with other polar solvent molecules.[6]

Principles of Solvent-Solute Interactions ("Like Dissolves Like")

The solubility of Ethyl 3-hydroxy-4-methylphenylacetate can be predicted by matching its interaction potential with the properties of various organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected with both the hydroxyl and ester groups of the target molecule, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors. They will interact strongly with the molecule's hydrogen bond donor (-OH group) and its dipole moment. High solubility is anticipated, particularly in solvents like DMSO. Ethyl acetate, being an ester itself, is expected to be a very effective solvent due to structural similarity.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The polar functional groups of Ethyl 3-hydroxy-4-methylphenylacetate will limit its solubility in highly non-polar solvents like hexane. However, the aromatic phenyl ring should promote some degree of solubility in aromatic solvents like toluene.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile is predicted. These predictions provide a starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding (donor and acceptor) with the hydroxyl and ester groups.
Polar Aprotic DMSO, Acetone, AcetonitrileHigh to Moderate Strong hydrogen bond acceptance and dipole-dipole interactions. DMSO is expected to be an excellent solvent.
Esters Ethyl AcetateVery High "Like dissolves like" principle; strong dipole-dipole interactions and structural similarity.
Ethers Tetrahydrofuran (THF)Moderate Moderate polarity and hydrogen bond acceptance.
Chlorinated Dichloromethane (DCM)Moderate Ability to dissolve moderately polar compounds; weak H-bond acceptor.
Aromatic TolueneLow to Moderate Favorable π-π stacking interactions with the phenyl ring, but poor interaction with polar groups.
Aliphatic n-Hexane, HeptaneVery Low Mismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions.

Experimental Determination of Solubility

To obtain quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a well-established and reliable "gold standard" technique for determining equilibrium solubility.[2][8]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures the measurement of thermodynamic equilibrium solubility, providing a self-validating system through rigorous equilibration and accurate quantification.

1. Preparation of Saturated Solutions: a. Add an excess amount of solid Ethyl 3-hydroxy-4-methylphenylacetate to a series of 4 mL glass vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Rationale: Adding excess solute is critical to ensure that the resulting solution is truly saturated at equilibrium.[9] b. Add 2 mL of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for 72 hours.

  • Rationale: A prolonged equilibration period (typically 24-72 hours) is necessary to allow the system to reach a thermodynamic steady state between the dissolved and undissolved solute.[2][8]

3. Sample Isolation: a. After 72 hours, cease agitation and allow the vials to stand undisturbed inside the incubator for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a supernatant aliquot using a disposable pipette fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents).

  • Rationale: Filtration is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly and at the equilibration temperature to prevent precipitation.

4. Sample Dilution and Analysis: a. Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. A high dilution factor (e.g., 1:100 or 1:1000) is often required. b. Quantify the concentration of Ethyl 3-hydroxy-4-methylphenylacetate in the diluted sample using a validated HPLC-UV method.

  • Rationale: HPLC-UV provides high specificity and sensitivity for quantifying aromatic compounds, ensuring accurate measurement.

5. Data Calculation: a. Calculate the original solubility (S) in the solvent using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling cluster_analysis Phase 4: Analysis & Calculation A 1. Add Excess Solute to Vials B 2. Add Solvent & Cap Vials A->B C 3. Agitate at Constant Temp (e.g., 25°C for 72h) B->C D 4. Settle Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify by HPLC-UV F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly affect solubility measurements.

  • Temperature: The dissolution of most organic solids is an endothermic process; therefore, solubility typically increases with temperature.[8] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[2]

  • pH: The phenolic hydroxyl group on Ethyl 3-hydroxy-4-methylphenylacetate is weakly acidic. In basic solutions (e.g., solvents containing amines or in aqueous buffers with pH > pKa), the hydroxyl group can be deprotonated to form a phenoxide salt. This ionized form is significantly more polar and will exhibit dramatically increased solubility in polar solvents.[10]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will have the lowest solubility, while metastable forms will be more soluble. It is crucial to characterize the solid form used in solubility studies.

Conclusion

Understanding the solubility of Ethyl 3-hydroxy-4-methylphenylacetate is paramount for its effective application in research and development. This guide provides a robust predictive framework based on its molecular structure, anticipating high solubility in polar protic and aprotic solvents like ethanol and ethyl acetate, and low solubility in non-polar aliphatic solvents like hexane. For definitive quantitative data, the detailed isothermal shake-flask protocol provided herein offers a reliable and scientifically sound methodology. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems, accelerating process development, formulation, and analytical activities.

References

  • Abramov, Y. A., & Llinàs, A. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. [Link]

  • Unacademy. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • Meylan, W. M., & Grant, D. J. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. [Link]

  • Wikipedia. Solvent effects. [Link]

  • ResearchGate. Properties and Structure of Aromatic Ester Solvents. [Link]

  • Abraham, M. H. (1994). Solvent effects in organic chemistry — recent developments. Canadian Journal of Chemistry, 72(1), 30-38. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7559, Methyl phenylacetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7590, Ethyl phenylacetate. [Link]

  • Sobechko, I. (2023). Thermodynamics of dissolution of functional derivatives of phenylfuran in organic solvents. Scientific Collection «InterConf», (149), 276–278. [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

  • U.S. Environmental Protection Agency. 3-tert-butyl-4-hydroxyphenyl phenylacetate Properties. [Link]

  • PhytoBank. (4-hydroxy-phenyl)-acetic acid ethyl ester (PHY0128018). [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(1), 1362-1376. [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

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Pharmacophore Analysis & Strategic Optimization of Ethyl 3-hydroxy-4-methylphenylacetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore analysis, structural optimization, and experimental validation of Ethyl 3-hydroxy-4-methylphenylacetate derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's dual potential as an anti-inflammatory agent and a lipophilic antioxidant.

Executive Summary: The Scaffold Advantage

Ethyl 3-hydroxy-4-methylphenylacetate represents a specialized subclass of phenolic phenylacetic acid (PAA) derivatives.[1] Unlike generic PAA scaffolds (often associated with NSAIDs like Diclofenac), this specific chemotype integrates a phenolic antioxidant core (3-hydroxy-4-methyl) with a lipophilic ester tail .[1]

This unique architecture offers a "Dual-Pharmacophore" potential:

  • Anti-Inflammatory: Targeting Cyclooxygenase (COX) pathways via the phenylacetate moiety.[1]

  • Oxidative Stress Modulation: Radical scavenging via the sterically hindered phenol.

This guide provides a blueprint for analyzing this pharmacophore, synthesizing derivatives, and validating biological activity.

Chemical Architecture & Pharmacophore Mapping

To rationally design drugs based on this scaffold, we must deconstruct its electronic and steric features.[1] The molecule is not merely a substrate; it is a constellation of interaction points.

Structural Partitioning
FeatureChemical MoietyPharmacological FunctionInteraction Type
Core Scaffold Phenyl RingRigid linker, Pi-Pi stackingHydrophobic / Aromatic
Head Group 3-Hydroxyl (-OH)Radical scavenging, H-bond DonorPolar / H-Bonding
Steric Modulator 4-Methyl (-CH3)Lipophilicity boost, Ortho-shieldingHydrophobic / Van der Waals
Tail Group Ethyl EsterMembrane permeability, Prodrug motifH-Bond Acceptor (C=O)
The "Dual-Lock" Pharmacophore Model

The biological activity of Ethyl 3-hydroxy-4-methylphenylacetate relies on the spatial arrangement of these groups.

  • Zone A: The Antioxidant Warhead The 3-hydroxy group is the primary Hydrogen Atom Transfer (HAT) site.[1] The adjacent 4-methyl group provides steric hindrance , which stabilizes the resulting phenoxy radical, preventing rapid pro-oxidant coupling—a critical feature for sustained antioxidant activity [1].[1]

  • Zone B: The Enzyme Binding Anchor In COX-2 inhibition models, the phenylacetate core mimics the arachidonic acid structure. The ethyl ester acts as a hydrophobic anchor that can penetrate the lipophilic channel of the enzyme active site, potentially undergoing hydrolysis in vivo to the active acid form [2].

Computational Workflow: In Silico Validation

Before wet-lab synthesis, the pharmacophore must be validated using molecular docking and electrostatic potential mapping.[1]

Visualization of the Pharmacophore Logic

The following diagram illustrates the logical flow from structural analysis to target identification.

PharmacophoreLogic cluster_Features Structural Features cluster_Targets Biological Targets Scaffold Ethyl 3-hydroxy-4-methylphenylacetate OH 3-OH Group (H-Bond Donor) Scaffold->OH Me 4-Methyl (Lipophilic Shield) Scaffold->Me Ester Ethyl Ester (Prodrug/Permeability) Scaffold->Ester COX COX-2 Inhibition (Anti-inflammatory) OH->COX Active Site H-Bonding ROS ROS Scavenging (Antioxidant) OH->ROS Radical Stabilization Me->ROS Steric Protection Ester->COX Hydrophobic Pocket Entry

Figure 1: Pharmacophore mapping linking structural moieties of the scaffold to specific biological mechanisms (COX inhibition and ROS scavenging).[1]

Docking Protocol (Standardized)[1]
  • Ligand Preparation: Generate 3D conformers of Ethyl 3-hydroxy-4-methylphenylacetate. Minimize energy using the OPLS3e force field.

  • Target Retrieval: Download COX-2 crystal structure (e.g., PDB ID: 5KIR) from the Protein Data Bank.[1]

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (e.g., Flurbiprofen).[1]

  • Docking: Perform Glide XP (Extra Precision) docking.

  • Scoring: Evaluate binding affinity (ΔG) focusing on H-bonds between the 3-OH group and Tyr385 or Ser530 , critical residues for COX activity [3].[1]

Experimental Protocols: Synthesis & Validation

Synthesis of Ethyl 3-hydroxy-4-methylphenylacetate

While this compound can be sourced, in-house synthesis allows for rapid derivatization.[1]

Reaction Principle: Fischer Esterification. Precursor: 3-hydroxy-4-methylphenylacetic acid (often derived from reduction of 3-chloro-4-hydroxymandelic acid [4]).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-hydroxy-4-methylphenylacetic acid in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (

    
    ) dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours under anhydrous conditions. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
    
  • Work-up:

    • Evaporate excess ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[2]

    • Wash with

      
       (sat.) to remove unreacted acid.[1]
      
    • Wash with Brine, dry over

      
      .[1]
      
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography.

Functional Assay: DPPH Radical Scavenging

To validate the antioxidant pharmacophore (Zone A), use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (deep purple color).[1]

  • Treatment: Prepare serial dilutions of the Ethyl 3-hydroxy-4-methylphenylacetate (10–200

    
    ).
    
  • Incubation: Mix 100

    
     of sample with 100 
    
    
    
    of DPPH solution in a 96-well plate. Incubate in the dark for 30 minutes at room temperature.
  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Interpretation: A lower 
    
    
    
    indicates stronger antioxidant potency, validating the electron-donating capacity of the 3-OH/4-Me motif [5].[1]

Strategic Optimization (SAR Expansion)

Once the baseline activity is established, the scaffold should be optimized.[1]

Modification SiteProposed ChangeRationale
Ester Chain Ethyl

Isopropyl/Butyl
Increase lipophilicity (

) to enhance blood-brain barrier (BBB) penetration for neuroprotective applications.[1]
Phenolic Ring Add 5-MethoxyCreate a "Sinapic acid-like" core to increase electron density and improve radical scavenging stability.[1]
Linker

-Methylation
Introduce a methyl group on the acetate linker (creating a propionate) to introduce chirality and restrict conformational freedom, potentially improving COX selectivity [6].[1]
Optimization Workflow Diagram

SAR_Workflow cluster_Modifications SAR Cycles Lead Lead: Ethyl 3-hydroxy-4-methylphenylacetate Mod1 Lipophilicity Tuning (Ester Chain Elongation) Lead->Mod1 Mod2 Electronic Tuning (Ring Substitution) Lead->Mod2 Screening High-Throughput Screening (COX-2 & DPPH) Mod1->Screening Mod2->Screening Selection Select Candidate (High Potency / Low Toxicity) Screening->Selection

Figure 2: Iterative Structure-Activity Relationship (SAR) workflow for optimizing the lead scaffold.

References

  • BenchChem. (2025).[1][3] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [1]

  • MDPI. (2024).[1] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] In Silico and In vitro Analysis of Phenolic Acids for Identification of Potential DHFR Inhibitors. PubMed. Retrieved from

  • Google Patents. (1980).[1] Method for producing 4-hydroxyphenyl acetic acid (Patent CA1110272A).[1] Retrieved from

  • ResearchGate. (2018).[1] Synthesis, antioxidant, and antibacterial studies of phenolic esters. Retrieved from

  • Chem-Impex. (2025).[1] 4-Hydroxy-3-methylphenylacetic acid: Applications in Drug Design. Retrieved from [1]

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Methodological & Application

A Scalable, Two-Stage Synthesis Protocol for Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Ethyl 3-hydroxy-4-methylphenylacetate is a valuable substituted phenylacetate ester, serving as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This application note provides a detailed, scalable, and robust two-stage protocol for its synthesis. The methodology is grounded in well-established organic chemistry principles, beginning with the synthesis of the precursor acid, 3-hydroxy-4-methylphenylacetic acid, via a multi-step sequence from commercially available 4-methylphenol (p-cresol). The second stage involves a classic Fischer esterification to yield the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering in-depth explanations for experimental choices, detailed procedural steps, and comprehensive characterization data.

Introduction and Synthetic Strategy

The synthesis of substituted phenylacetic acids and their esters is a cornerstone of industrial and academic organic chemistry. These motifs are prevalent in a wide array of biologically active compounds. This protocol outlines a logical and scalable pathway to Ethyl 3-hydroxy-4-methylphenylacetate, designed for reliability and high yield.

Our synthetic strategy is bifurcated into two primary stages:

    • Friedel-Crafts Acylation: Introduction of an acetyl group ortho to the hydroxyl of p-cresol. This electrophilic aromatic substitution is a fundamental C-C bond-forming reaction.[1][2]

    • Willgerodt-Kindler Reaction: A powerful rearrangement reaction that converts the resulting aryl ketone into a phenylacetic acid derivative. This reaction is particularly useful for synthesizing phenylacetic acids from acetophenones.[3]

    • Hydrolysis: Conversion of the intermediate thioamide to the target carboxylic acid.

  • Stage 2: Fischer-Speier Esterification. The synthesized 3-hydroxy-4-methylphenylacetic acid is esterified using ethanol in the presence of an acid catalyst. This is a classic, equilibrium-driven reaction that is highly effective for producing ethyl esters on a large scale.[4][5]

The overall workflow is depicted below.

G cluster_0 Stage 1: Synthesis of Precursor Acid cluster_1 Stage 2: Esterification pCresol 4-Methylphenol (p-Cresol) Acetophenone 2-Hydroxy-4-methyl- acetophenone pCresol->Acetophenone 1. Friedel-Crafts Acylation Thioamide Intermediate Thioamide Acetophenone->Thioamide 2. Willgerodt-Kindler Reaction Acid 3-Hydroxy-4-methyl- phenylacetic Acid Thioamide->Acid 3. Hydrolysis FinalProduct Ethyl 3-hydroxy-4-methyl- phenylacetate Acid->FinalProduct 4. Fischer Esterification

Caption: Overall two-stage synthetic workflow.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be conducted in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, reflux condensers, and separatory funnels, is required.

Stage 1: Synthesis of 3-hydroxy-4-methylphenylacetic Acid

Step 1.1: Friedel-Crafts Acylation of 4-Methylphenol

  • Causality: This reaction introduces the two-carbon side chain precursor at the desired position. Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acetyl chloride for electrophilic attack on the electron-rich aromatic ring of p-cresol.[6][7] The reaction is performed at low temperature to control selectivity and minimize side reactions.

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

    • In a separate flask, dissolve 4-methylphenol (p-cresol) (1.0 eq) in DCM.

    • Add the 4-methylphenol solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-hydroxy-4-methylacetophenone, which can be purified by recrystallization or used directly in the next step.

Step 1.2: Willgerodt-Kindler Reaction

  • Causality: This reaction uniquely transforms the methyl ketone group into a thioamide, which is a direct precursor to the phenylacetic acid. The use of morpholine and sulfur at elevated temperatures facilitates this oxidative rearrangement.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine the crude 2-hydroxy-4-methylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

    • Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to approximately 80 °C and pour it into a beaker of warm ethanol.

    • Upon cooling to room temperature, the intermediate thioamide will precipitate. Collect the solid by filtration and wash with cold ethanol to obtain the crude product for the next step.

Step 1.3: Hydrolysis to 3-hydroxy-4-methylphenylacetic Acid

  • Causality: Basic hydrolysis cleaves the thioamide to form the carboxylate salt. Subsequent acidification protonates the carboxylate and the phenoxide to yield the final carboxylic acid product.

  • Procedure:

    • Suspend the crude thioamide from the previous step in a solution of sodium hydroxide (e.g., 20% w/v) in water.

    • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (TLC monitoring).

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate to a pH of approximately 2 with cold, concentrated hydrochloric acid.[8]

    • The 3-hydroxy-4-methylphenylacetic acid will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Stage 2: Fischer Esterification to Yield Ethyl 3-hydroxy-4-methylphenylacetate
  • Causality: This is a classic acid-catalyzed esterification. Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[5] The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

  • Procedure:

    • To a solution of 3-hydroxy-4-methylphenylacetic acid (1.0 eq) in absolute ethanol (serving as both reactant and solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).[9]

    • Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

    • After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with saturated brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-4-methylphenylacetate.

Purification and Characterization

The final product can be purified to high purity using flash column chromatography on silica gel.

G start Crude Ester (from Section 2.3) dissolve Dissolve in minimal Dichloromethane (DCM) start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3) load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure Ethyl 3-hydroxy-4-methyl- phenylacetate evaporate->product

Caption: Post-synthesis purification workflow.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic ethyl ester signals (triplet and quartet) and aromatic protons.

  • ¹³C NMR: To confirm the number and type of carbon atoms.

  • FT-IR: To identify key functional groups, such as the phenolic -OH stretch, the ester C=O stretch, and C-O stretches.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis. These amounts can be scaled linearly for larger production, with appropriate adjustments to reaction times and vessel sizes.

StageReagentMol. Wt. ( g/mol )Molar Eq.Example Mass/Volume
1.1 Friedel-Crafts Acylation 4-Methylphenol (p-cresol)108.141.010.8 g
Acetyl Chloride78.501.18.6 g (7.8 mL)
Aluminum Chloride (Anhydrous)133.341.216.0 g
1.2 Willgerodt-Kindler 2-Hydroxy-4-methylacetophenone150.171.0(from prev. step)
Morpholine87.123.026.1 g (26.1 mL)
Sulfur32.062.58.0 g
1.3 Hydrolysis Intermediate Thioamide(Varies)1.0(from prev. step)
Sodium Hydroxide40.00Excess(20% aq. solution)
2. Fischer Esterification 3-Hydroxy-4-methylphenylacetic Acid166.171.016.6 g
Ethanol (Absolute)46.07Excess200 mL
Sulfuric Acid (Conc.)98.08~0.05~0.5 mL
Expected Final Yield Final Product 194.22 -~25-35 g (overall)

References

  • PrepChem. (n.d.). Synthesis of ethyl 3-(hydroxymethyl)phenoxyacetate. Retrieved from PrepChem.com. [Link]

  • Adams, R., & Thal, A. F. (n.d.). Ethyl Phenylacetate. Organic Syntheses. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Rolf, R., & Neufeld, R. (1982). Method for the production of 4-hydroxyphenylacetic acid. U.S.
  • ResearchGate. (n.d.). SCHEME Friedel-Craft acylation reaction of substituted phenylacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

Application Note: Chemoselective Coupling of Ethyl 3-hydroxy-4-methylphenylacetate with Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of biaryl ether scaffolds, specifically targeting the


 coupling of Ethyl 3-hydroxy-4-methylphenylacetate  with Fluorobenzonitriles .


)
Scale:  Milligram to Multigram Optimization

Executive Summary

This protocol details the reaction conditions for synthesizing biaryl ethers via the coupling of Ethyl 3-hydroxy-4-methylphenylacetate (1) with activated Fluorobenzonitriles (2) . The primary challenge in this transformation is maintaining chemoselectivity: promoting the formation of the ether bond while strictly preventing the hydrolysis of the ethyl ester moiety under basic conditions.

This guide recommends an anhydrous Potassium Carbonate (


) / Dimethylformamide (DMF)  system. This system offers a high dielectric constant to stabilize the transition state while maintaining sufficiently low basicity to preserve the ester functionality.

Mechanistic Insight & Reaction Design[1]

The Challenge: Ester Stability in Basic Media

The coupling proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. This requires a base to deprotonate the phenol (1) , generating a nucleophilic phenoxide.
  • Risk: Strong bases (e.g., NaOH, NaOEt) or the presence of water will attack the ethyl ester side chain, leading to saponification (formation of the carboxylic acid) or transesterification.

  • Solution: Use of a mild, non-nucleophilic base (

    
     or 
    
    
    
    ) in an anhydrous polar aprotic solvent.
Mechanism of Action[2]
  • Deprotonation: The base removes the phenolic proton from (1) , forming the phenoxide anion.

  • Addition: The phenoxide attacks the ipso-carbon of the fluorobenzonitrile (2) . The nitrile group (

    
    ) at the ortho or para position acts as an electron-withdrawing group (EWG), stabilizing the negative charge in the resulting Meisenheimer complex.
    
  • Elimination: Fluoride is ejected, restoring aromaticity and yielding the biaryl ether (3) .

Reaction Scheme Visualization

The following diagram illustrates the pathway and the critical chemoselectivity node.

ReactionMechanism cluster_conditions Critical Control Parameters Phenol Ethyl 3-hydroxy-4-methylphenylacetate (Reactant A) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide Complex Meisenheimer Complex (Transition State) Phenoxide->Complex + FBN (Attack) SideProduct Hydrolyzed Acid (Impurity) Phenoxide->SideProduct H2O / Strong Base (Saponification) FBN 4-Fluorobenzonitrile (Reactant B) FBN->Complex Product Biaryl Ether Product (Target) Complex->Product - F- (Elimination)

Caption:


 pathway highlighting the critical divergence between product formation and ester hydrolysis.

Optimization Parameters

Solvent Selection

Polar aprotic solvents are required to solvate the cation (


) and leave the phenoxide anion "naked" and reactive.
SolventDielectric ConstantSuitabilityNotes
DMF 36.7High Excellent solubility; standard for

. High boiling point allows heating.
DMAc 37.8High Similar to DMF; often cleaner profiles at

.
Acetonitrile 37.5Medium Good for highly activated nitriles. Reflux limit (

) may be too low for unactivated substrates.
DMSO 46.7Medium Highly effective but difficult to remove during workup; can cause oxidative side reactions at high temps.
Base Selection
BaseStrength (

of conj. acid)
RecommendationRationale

10.3Primary Choice Mild; minimal ester hydrolysis if anhydrous. Cheap.

10.3High Performance "Cesium Effect" increases solubility in organic solvents; faster rates at lower temps.

35Avoid Too strong; high risk of ester enolization or hydrolysis. Requires strict exclusion of water.

10.7Poor Generally too weak to drive phenol deprotonation to completion in this context.

Standardized Protocol

Materials
  • Reactant A: Ethyl 3-hydroxy-4-methylphenylacetate (1.0 equiv)

  • Reactant B: 4-Fluorobenzonitrile (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 – 3.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 – 0.5 M)

  • Atmosphere: Nitrogen or Argon (recommended to prevent oxidation of the phenol)

Experimental Procedure

Step 1: Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a stream of

    
    .
    
  • Add Ethyl 3-hydroxy-4-methylphenylacetate (1.0 equiv) and 4-Fluorobenzonitrile (1.1 equiv).

  • Add anhydrous DMF (5 mL per mmol of phenol). Stir to dissolve.

Step 2: Activation

  • Add

    
      (2.0 equiv) in a single portion.
    
    • Note: Using finely ground powder enhances reaction rate.

  • Purge the headspace with

    
     for 2 minutes.
    

Step 3: Reaction

  • Heat the mixture to

    
     .
    
    • Optimization Note: If the nitrile is ortho-substituted (2-fluorobenzonitrile),

      
       may suffice. If meta-substituted, temperatures up to 
      
      
      
      may be required.
  • Monitor by TLC or HPLC every 2 hours.

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1). Product will be less polar than the starting phenol.

    • Endpoint: Typically 4–8 hours.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into ice-cold water (10x reaction volume) or saturated

    
     solution.
    
    • Why: This dissolves the inorganic salts and precipitates the organic product (if solid) or prepares it for extraction.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash the combined organic layers with:

    • Water (

      
      ) to remove residual DMF.
      
    • Brine (

      
      ).
      
  • Dry: Dry over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure.[1]

Step 5: Purification

  • The crude residue is often a solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate.

  • Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes).
    
Workflow Diagram

ProtocolWorkflow Setup Step 1: Setup Dissolve Reactants in DMF (0.5M) BaseAdd Step 2: Activation Add K2CO3 (2.0 eq), N2 atm Setup->BaseAdd Heat Step 3: Reaction Heat to 80°C for 4-8h BaseAdd->Heat Monitor Monitor (TLC/HPLC) Check for Phenol consumption Heat->Monitor Monitor->Heat Incomplete Quench Step 4: Workup Pour into Ice/Water + Extract (EtOAc) Monitor->Quench Complete Purify Step 5: Purification Recrystallization or Flash Column Quench->Purify

Caption: Step-by-step experimental workflow for the


 coupling.

Troubleshooting & Critical Notes

ObservationProbable CauseCorrective Action
Low Yield / Ester Hydrolysis Wet solvent or base; Temperature too high.Use fresh anhydrous DMF. Dry

in an oven (

) before use. Lower temp to

.
No Reaction Reactant insolubility or low temp.Switch to

(Cesium effect). Increase temp to

.
Dark/Black Mixture Oxidation of phenol.[2][3]Ensure strict

atmosphere. Degas solvents prior to use.
Regioisomers (Only if using poly-fluorinated nitriles)Verify starting material purity. This protocol assumes mono-fluoro substrate.

References

  • General Mechanism of

    
     : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Cesium Carbonate in Ether Synthesis: Fotsing, J. R., et al. (2005). Cesium Carbonate Promoted O-Alkylation of Phenols. Journal of Organic Chemistry. (General reference for efficiency).
  • Febuxostat Intermediate Synthesis (Analogous Chemistry)

    • Note: While the specific isomer in this guide differs, the chemistry mirrors the synthesis of Febuxostat intermedi
    • Zhao, S., Yang, Z., & Wu, Y. (2025).[4] The Efficient Synthesis of One Febuxostat Impurity. Advanced Medical Research. Link

    • New Drug Approvals. (2016). Febuxostat Synthesis and Intermediates. Link

  • Phenol Properties : ChemicalBook. (2026). Ethyl 4-hydroxyphenylacetate (Isomer data for reference). Link

Sources

Application Notes and Protocols: A Detailed Guide to the Saponification of Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ester Hydrolysis in Synthesis

Ester hydrolysis, the cleavage of an ester into its constituent carboxylic acid and alcohol, is a cornerstone transformation in organic synthesis. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. While the reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, also known as saponification, is often the method of choice due to its irreversible nature, which typically leads to higher yields.

This guide provides a comprehensive, step-by-step protocol for the hydrolysis of Ethyl 3-hydroxy-4-methylphenylacetate to 3-hydroxy-4-methylphenylacetic acid. This particular transformation is relevant in the synthesis of various phenolic compounds which are precursors to more complex molecular scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction monitoring and product purification.

Mechanistic Insights: The Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) Pathway

The saponification of Ethyl 3-hydroxy-4-methylphenylacetate proceeds via the well-established Base-Catalyzed Acyl-Oxygen cleavage (BAC2) mechanism. This bimolecular pathway involves a nucleophilic acyl substitution and is detailed below.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base such as NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond. This is accompanied by the departure of the ethoxide (-OCH2CH3) leaving group, yielding the carboxylic acid.

Step 3: Irreversible Deprotonation The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion generated in the previous step. This acid-base reaction is highly favorable and results in the formation of a stable carboxylate salt and ethanol. This step is what renders the overall reaction irreversible under basic conditions.

Step 4: Acidic Workup and Protonation To obtain the final carboxylic acid product, an acidic workup is required in a separate step. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, leading to the precipitation or extraction of the desired 3-hydroxy-4-methylphenylacetic acid.

Caption: Base-catalyzed hydrolysis (BAC2) of Ethyl 3-hydroxy-4-methylphenylacetate.

Experimental Protocol: Hydrolysis of Ethyl 3-hydroxy-4-methylphenylacetate

This protocol details a robust method for the saponification of Ethyl 3-hydroxy-4-methylphenylacetate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl 3-hydroxy-4-methylphenylacetateC11H14O3194.2310.01.0
Lithium Hydroxide (LiOH) monohydrateLiOH·H2O41.9620.02.0
Tetrahydrofuran (THF)C4H8O72.11--
Deionized WaterH2O18.02--
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Ethyl Acetate (EtOAc)C4H8O288.11--
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37--
Step-by-Step Procedure

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-hydroxy-4-methylphenylacetate (1.94 g, 10.0 mmol). b. Add a solvent mixture of Tetrahydrofuran (THF) and deionized water (2:1 v/v, 30 mL). Stir the mixture at room temperature until the ester is fully dissolved. c. In a separate beaker, dissolve Lithium Hydroxide (LiOH) monohydrate (0.84 g, 20.0 mmol) in deionized water (10 mL). d. Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.

2. Reaction Monitoring with Thin-Layer Chromatography (TLC): a. Prepare a TLC chamber with a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). b. On a silica gel TLC plate, spot the starting material (a dilute solution of the ester in THF), the reaction mixture, and a co-spot of both. c. Monitor the reaction progress every 30 minutes. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product (carboxylate salt) will be more polar and have a lower Rf value than the starting ester.

3. Workup and Product Isolation: a. Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure using a rotary evaporator. b. To the remaining aqueous solution, add deionized water (20 mL) to ensure the carboxylate salt is fully dissolved. c. Cool the flask in an ice bath and slowly acidify the solution to a pH of approximately 2 by adding 1 M HCl dropwise with stirring. The product, 3-hydroxy-4-methylphenylacetic acid, should precipitate as a solid. d. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification: a. The crude 3-hydroxy-4-methylphenylacetic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, to afford a white to off-white solid.

Experimental Workflow Start Dissolve Ester in THF/H₂O Add_Base Add LiOH Solution Start->Add_Base Monitor Monitor by TLC Add_Base->Monitor Evaporate Remove THF Monitor->Evaporate Reaction Complete Acidify Acidify with HCl Evaporate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate to get Crude Product Wash_Dry->Concentrate Purify Recrystallize Concentrate->Purify Final_Product Pure 3-hydroxy-4-methylphenylacetic acid Purify->Final_Product

Caption: A streamlined workflow for the saponification of Ethyl 3-hydroxy-4-methylphenylacetate.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure a successful outcome. The use of TLC provides a clear visual confirmation of the reaction's progression and completion. The precipitation of the product upon acidification is a strong indicator that the hydrolysis has occurred. Finally, characterization of the final product by techniques such as 1H NMR, 13C NMR, and melting point analysis will confirm its identity and purity, thus validating the entire process.

References

  • TLC Lab: Monitoring Esterification Reaction. Studylib. Available at: [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available at: [Link]

  • acid base catalysed Ester hydrolysis. Slideshare. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • **The products which are formed when

Application Note: Solvent Selection for Nucleophilic Substitution of Ethyl 3-hydroxy-4-methylphenylacetate

[1]

Executive Summary

This guide addresses the critical process parameters for the

Ethyl 3-hydroxy-4-methylphenylacetate
  • Steric Hindrance: The 4-methyl group located ortho to the 3-hydroxyl moiety creates steric bulk, impeding nucleophilic attack.[1]

  • Chemoselectivity: The ethyl ester side chain is susceptible to hydrolysis or transesterification under the basic conditions required to generate the phenoxide nucleophile.

This note moves beyond standard "DMF/Potassium Carbonate" defaults, offering a logic-driven approach to solvent selection that balances reaction kinetics, green chemistry principles (E-Factor), and scalability.

Mechanistic Insight: The Solvation-Reactivity Paradox

To optimize this reaction, one must understand the behavior of the 3-hydroxy-4-methylphenylacetate anion (the phenoxide).[1]

The Ambident Nucleophile Challenge

Phenoxides are ambident nucleophiles, capable of reacting at the oxygen (O-alkylation, desired) or the carbon ring (C-alkylation, impurity).

  • O-Alkylation: Kinetic control.[1] Favored by "naked" anions where the negative charge is localized on the oxygen.

  • C-Alkylation: Thermodynamic control.[1] Favored when the oxygen is heavily solvated (hydrogen-bonded), forcing the electrophile to attack the softer carbon centers.

Solvent Influence on the Transition State

For the specific substrate Ethyl 3-hydroxy-4-methylphenylacetate , the 4-methyl group adds a steric penalty.[1] A solvent that forms a tight solvation shell around the phenoxide (like Ethanol or Water) will further increase the effective size of the nucleophile, drastically reducing the reaction rate (

The Goal: Select a solvent that solvates the cation (e.g.,


Mechanistic Visualization

The following diagram illustrates the solvation dynamics and the decision logic for this specific substrate.

SolvationDynamicsSubstrateEthyl 3-hydroxy-4-methylphenylacetatePhenoxidePhenoxide Anion(Nucleophile)Substrate->PhenoxideDeprotonationProticProtic Solvent(EtOH, H2O)Phenoxide->ProticSolvated byAproticPolar Aprotic(DMF, DMSO)Phenoxide->AproticSolvated byPTCPhase Transfer(Toluene/H2O + Q-Salt)Phenoxide->PTCCatalyzed bySlowH-Bonding CageSlow RateHigh C-Alkylation RiskProtic->SlowFastNaked AnionFast RateHigh O-SelectivityAprotic->FastGreenInterfacial MechanismScalableGreen ProfilePTC->Green

Fig 1.[1] Impact of solvent class on the nucleophilicity of the sterically hindered phenoxide.

Solvent Selection Matrix

Based on the physical properties of Ethyl 3-hydroxy-4-methylphenylacetate, the following solvent systems are recommended.

Solvent SystemClassSuitabilityKey AdvantageCritical Risk
DMF / DMSO Polar AproticDiscovery / Lab Scale Highest reaction rate; excellent solubility of the ester.[1]Difficult workup (high BP); potential for ester hydrolysis during aqueous wash if basic.[1]
Acetone / MeCN Polar AproticIntermediate Easy removal (low BP); good for iodides/bromides.[1]Lower boiling point limits reaction temp;

solubility is poor (requires fine milling).[1]
Toluene / Water Biphasic (PTC)Process / Scale-Up Recommended. Superior impurity profile; facile product isolation; prevents hydrolysis.[1]Requires Phase Transfer Catalyst (e.g., TBAB); slower kinetics than DMF.
2-MeTHF Green EtherEco-Alternative Derived from biomass; separates cleanly from water; higher BP than THF.[1]Cost; may require stronger base or longer reaction times.[1]

Detailed Protocol: Phase Transfer Catalysis (PTC) Method

Recommended for high purity and scalability.

This protocol utilizes a solid-liquid or liquid-liquid PTC system.[1] It minimizes the contact time between the sensitive ethyl ester and the base/water, preventing hydrolysis to the acid (Phenylacetic acid derivative).

Materials
  • Substrate: Ethyl 3-hydroxy-4-methylphenylacetate (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , 1.1–1.2 equiv)[1]
    
  • Solvent: Toluene (Vol: 10 mL per gram of substrate)

  • Base: Potassium Carbonate (

    
    , anhydrous, granular, 2.0 equiv)[1]
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%) or Aliquat 336.[1]

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • Charge the reaction vessel with Ethyl 3-hydroxy-4-methylphenylacetate.[1]

    • Dissolve in Toluene. Toluene is chosen because it is non-polar enough to exclude water (protecting the ester) but dissolves the organic substrate and the ion-paired catalyst complex.

  • Base Activation:

    • Add solid

      
      .[1]
      
    • Note: Unlike DMF reactions where the base must be finely milled, PTC relies on the catalyst shuttling the phenoxide to the organic phase. However, slight agitation is required.

  • Catalyst Addition:

    • Add TBAB (5 mol%).

    • Mechanism:[1][2][3][4][5] The quaternary ammonium salt forms a lipophilic ion pair with the phenoxide (

      
      ). This species migrates into the Toluene layer. Because the anion is separated from the bulk carbonate/water lattice and is not hydrogen-bonded by the solvent, it becomes hyper-nucleophilic.[1]
      
  • Reaction:

    • Heat the mixture to 60–80°C.

    • Monitor by HPLC or TLC.[1]

    • Endpoint: Disappearance of the phenol peak. The 4-methyl steric hindrance is overcome by the high reactivity of the "naked" phenoxide in the organic phase.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Add water to dissolve the inorganic salts (

      
      , excess 
      
      
      ).
    • Separate layers.[1][6][7] The product remains in Toluene.[1]

    • Validation: Test the aqueous layer pH. It should be basic (

      
      ).[1] Test the organic layer by TLC/HPLC. If the ester hydrolyzed, the product (acid) would move to the aqueous layer, resulting in mass loss in the organic phase. High mass recovery in the organic phase validates ester integrity.[1]
      

Protocol: Green Chemistry Alternative (2-MeTHF)

Recommended for strict environmental compliance.[1]

2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that offers a higher boiling point (80°C) than THF and low water miscibility.[1]

  • Dissolution: Dissolve substrate in 2-MeTHF (8 volumes).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv).[1]
    
    • Why Cesium? In lower polarity solvents like 2-MeTHF, the "Cesium Effect" helps solubility and phenoxide reactivity due to the large ionic radius of

      
      , which forms looser ion pairs than 
      
      
      .[1]
  • Reflux: Heat to mild reflux (75°C).

  • Filtration: Upon completion, the reaction can often be filtered to remove inorganic salts directly, followed by solvent evaporation, minimizing water usage.[1]

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 4-methyl group.[1]Switch to DMF (if not already used) or increase PTC catalyst load to 10 mol%.[1] Increase temp to 90°C.
Ester Hydrolysis High water content or strong base attack.[1]Immediate Stop. Switch to Toluene/PTC method. Ensure reagents are anhydrous. Avoid NaOH/KOH; stick to Carbonates.
C-Alkylation Solvent H-bonding (e.g., using Ethanol).[1]Remove protic solvents.[1] Ensure strict aprotic conditions to favor O-alkylation.
Transesterification Reaction performed in Methanol/Ethanol.[1][8]Never use an alcohol solvent that does not match the ester group. For an ethyl ester, only Ethanol is permissible, but aprotic is preferred.[1]

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[9][10][11] (2014).[1][10][12]

  • Phase Transfer Catalysis for Phenol Alkyl

    • Halpern, M.[1][13] "PTC Selective O-Alkylation."[1][13] PTC Organics, Inc.[1]

  • Green Solvents in Organic Synthesis

    • Bentham Science.[1] "Microwave Assisted Williamson Synthesis: A Green Approach."[1][12] (2024).[1][10][12]

  • Substr

    • Organic Syntheses.[1][6] "Ethyl Phenylacetate Derivatives."[1][6] (Coll. Vol. 1).

  • General Nucleophilic Substitution Guidelines

    • Dalal Institute.[1] "Aliphatic Nucleophilic Substitution."[1]

Troubleshooting & Optimization

Improving yield of Ethyl 3-hydroxy-4-methylphenylacetate synthesis from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-782-HYD-EST Topic: Yield Optimization & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.[1]

Diagnostic Assessment: Why is your yield low?

Before altering your protocol, we must identify the "Yield Killer." In the synthesis of Ethyl 3-hydroxy-4-methylphenylacetate from 3-hydroxy-4-methylphenylacetic acid , the three most common failure modes are:

  • The Equilibrium Trap (Chemical): Fischer esterification is an equilibrium process (

    
    ).[1] If water is not aggressively removed, conversion stalls at ~60-70%.[1]
    
  • The Phenolate Washout (Workup): This is the most frequent "silent killer." The molecule contains a phenolic hydroxyl group (

    
    ). If you wash your crude reaction mixture with strong base (e.g., 1M NaOH) to remove the acid catalyst, you deprotonate the phenol, turning your ester into a water-soluble salt. You are pouring your product down the drain. 
    
  • Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, especially under hot, acidic conditions in the presence of air, leading to quinone-like tars (darkening of solution) and yield loss.

Strategic Protocol Selection

Choose the protocol that matches your scale and equipment.

ProtocolSelection Start START: Select Scale Scale What is your reaction scale? Start->Scale Small Lab Scale (< 10g) Scale->Small Large Pilot/Prep Scale (> 10g) Scale->Large MethodA Method A: In-Situ Anhydrous HCl (Thionyl Chloride/Ethanol) Small->MethodA High Conversion No specialized glass MethodB Method B: Azeotropic Distillation (Dean-Stark Trap) Large->MethodB Cost effective Scalable NoteA Pros: Drives reaction to completion via HCl gas Cons: SO2 byproduct requires fume hood MethodA->NoteA NoteB Pros: Water physically removed Cons: Requires toluene/benzene MethodB->NoteB

Figure 1: Decision tree for selecting the optimal esterification protocol.

Detailed Protocols

Method A: The High-Purity Route (Thionyl Chloride)

Recommended for <10g scale.[1] This method generates anhydrous HCl in situ and consumes water chemically.

Reagents:

  • Precursor: 3-hydroxy-4-methylphenylacetic acid (1.0 equiv)[1]

  • Solvent/Reagent: Absolute Ethanol (0.2 M concentration relative to acid)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)[1]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a stir bar and a drying tube (CaCl2) or

    
     inlet.
    
  • Chilling: Charge the flask with Absolute Ethanol. Cool to 0°C (ice bath).

  • Activation: Add

    
     dropwise over 10-15 minutes. Caution: Exothermic. HCl and 
    
    
    
    gas evolution.
    • Mechanism:[2][3][4][5][6][7][8][9][10]

      
       (generates dry HCl).[1]
      
    • Secondary:

      
       (scavenges water).[1]
      
  • Addition: Add the solid 3-hydroxy-4-methylphenylacetic acid in one portion.

  • Reaction: Remove ice bath. Stir at room temperature for 30 mins, then heat to mild reflux (80°C) for 2-3 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for disappearance of the baseline acid spot.

Method B: The Scalable Route (Azeotropic Distillation)

Recommended for >10g scale. Uses physical water removal to shift equilibrium.[3]

Reagents:

  • Precursor: 3-hydroxy-4-methylphenylacetic acid (1.0 equiv)[1]

  • Solvent: Toluene (or Benzene) + Ethanol (3:1 ratio)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) or

    
     (catalytic)[1]
    

Step-by-Step:

  • Setup: RBF equipped with a Dean-Stark trap and reflux condenser.

  • Charge: Dissolve the acid precursor and catalyst in the Toluene/Ethanol mixture.

  • Reflux: Heat to vigorous reflux. The Ethanol/Water/Toluene azeotrope will boil up; water will separate in the trap.

  • Maintenance: Periodically drain the water layer from the trap.

  • Duration: Reflux until water collection ceases (typically 4-6 hours).

Critical Workup: Preventing "The Phenolate Washout"

This is the step where 80% of users lose their yield.

The Chemistry: The product has a Phenol group (


).[3]
  • Standard Wash (1M NaOH, pH 14): Deprotonates the phenol

    
     Product moves to Aqueous Layer 
    
    
    
    Discarded.
  • Correct Wash (Sat.

    
    , pH 8.5):  Neutralizes 
    
    
    
    /HCl but leaves the phenol protonated
    
    
    Product stays in Organic Layer.

Optimized Workup Protocol:

  • Concentration: Evaporate excess Ethanol/Toluene under reduced pressure.

  • Dilution: Dissolve residue in Ethyl Acetate or DCM.

  • Washing (The Critical Step):

    • Wash 2x with Saturated

      
        (Do NOT use NaOH).[1]
      
    • Wash 1x with Brine.[1]

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can sometimes coordinate with phenols, Sodium sulfate is safer here).[1]
    
  • Filtration & Evaporation: Filter and concentrate to yield the crude oil/solid.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yield is near 0% Phenolate Washout: You used NaOH or KOH during workup.Acidify your aqueous waste stream to pH 3 and re-extract with Ethyl Acetate. Your product is likely there.
Solution turned black/tarry Oxidation: Phenols oxidize in air/heat.Perform reaction under Nitrogen (

) or Argon atmosphere.[1] Add a pinch of sodium metabisulfite if strictly necessary.
TLC shows starting material Water Equilibrium: Water was not removed effectively.Method A: Add more

(0.2 eq).[1] Method B: Ensure Dean-Stark is actually collecting water (insulate the column).[1]
Product is an oil, not solid Impurity/Solvent: Trace solvent or impurities preventing crystallization.High vacuum drying (overnight).[1] If still oil, try scratching with cold Hexane/Ether to induce crystallization.

Visualizing the Workup Logic

WorkupLogic Crude Crude Reaction Mixture (Ester + Acid Catalyst + Excess Alcohol) Evap Evaporate Volatiles Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Decision Wash Step Selection Dissolve->Decision WrongPath Wash with NaOH/KOH (pH > 11) Decision->WrongPath Avoid RightPath Wash with NaHCO3 (pH ~ 8.5) Decision->RightPath Recommended ResultBad Phenol Deprotonates (Ar-O⁻) Product enters Aqueous Phase LOSS OF YIELD WrongPath->ResultBad ResultGood Phenol stays Protonated (Ar-OH) Product stays in Organic Phase HIGH YIELD RightPath->ResultGood

Figure 2: The critical impact of pH control during workup on phenolic ester yield.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Fischer Esterification and Dean-Stark apparatus usage). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic details on nucleophilic acyl substitution and phenol acidity). [1]

  • Furniss, B. S., et al. (1989).[1] Purification of Laboratory Chemicals. (Guidance on drying agents and solvent purification for ester synthesis).

  • Patent US4668698A. (1987).[1] Phenoxyacetic acid derivatives. (Contains experimental details for analogous ethyl (hydroxymethyl)phenoxyacetate synthesis).

  • Ishihara, K. (2009).[1] Catalytic Esterification. In Green Reaction Media in Organic Synthesis. (Discusses equilibrium shifts and water removal strategies).

Sources

Technical Support Center: Troubleshooting Low Reactivity of the Phenolic Hydroxyl in Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Ethyl 3-hydroxy-4-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of the phenolic hydroxyl group in this molecule. Our goal is to provide in-depth, field-proven insights and practical solutions to common experimental hurdles.

Section 1: Understanding the Reactivity Profile of Ethyl 3-hydroxy-4-methylphenylacetate

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical personality of the molecule. The reactivity of the phenolic hydroxyl group is not determined in isolation but is a function of its electronic environment and steric accessibility.

FAQ: What key structural features of Ethyl 3-hydroxy-4-methylphenylacetate dictate the reactivity of its phenolic hydroxyl group?

The reactivity of the phenolic -OH is governed by a delicate balance of electronic and steric effects from the substituents on the aromatic ring.

  • Electronic Effects: The benzene ring has two key substituents influencing the hydroxyl group's acidity and the resulting phenoxide's nucleophilicity.

    • Electron-Withdrawing Group (EWG): The ethyl acetate group (-CH₂COOEt) at the meta position acts as a weak electron-withdrawing group by induction. EWGs stabilize the negative charge of the conjugate base (phenoxide) formed after deprotonation, thereby increasing the acidity of the phenol compared to an unsubstituted phenol.[1][2][3] This makes the initial deprotonation step easier.

    • Electron-Donating Group (EDG): The methyl group (-CH₃) at the ortho position is a weak electron-donating group. EDGs tend to destabilize the phenoxide anion, slightly decreasing acidity .[3][4]

    • Net Electronic Effect: The electron-withdrawing effect of the meta-ester group generally outweighs the donating effect of the ortho-methyl group, making the phenolic proton of Ethyl 3-hydroxy-4-methylphenylacetate slightly more acidic than that of phenol itself.

  • Steric Hindrance: The methyl group is positioned ortho to the hydroxyl group. This proximity can physically block the approach of bulky reagents, a phenomenon known as steric hindrance.[5] This is a critical factor to consider, especially in reactions involving large electrophiles or complex transition states.[6]

G cluster_0 Structural Influences on Reactivity mol Ethyl 3-hydroxy-4-methylphenylacetate node_OH Phenolic -OH (Reaction Site) node_OH->mol Acidity & Nucleophilicity node_Me Ortho-Methyl Group (Weak EDG + Steric Hindrance) node_Me->node_OH Decreases Acidity Sterically Hinders node_Ester Meta-Ethyl Acetate Group (Weak EWG) node_Ester->node_OH Increases Acidity

Caption: Key structural factors influencing hydroxyl reactivity.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My O-alkylation (Williamson Ether Synthesis) is failing or providing very low yields. What are the likely causes and how can I fix it?

Low yields in a Williamson ether synthesis with this substrate often trace back to incomplete deprotonation, suboptimal solvent choice, or competing side reactions.[7]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The first step is the quantitative formation of the nucleophilic phenoxide ion.[8] If the base is too weak, a significant amount of the starting phenol will remain unreacted.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) may be sufficient, a more robust base like sodium hydroxide (NaOH) or, for very difficult cases, sodium hydride (NaH) will ensure complete deprotonation.[7] Caution: NaH is highly moisture-sensitive and requires strictly anhydrous conditions.

  • Poor Solvent Choice: The solvent plays a critical role in mediating the reaction.

    • Problem: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, creating a solvent "cage" that shields the nucleophile and drastically reduces its reactivity.[9]

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the desired Sₙ2 reaction.[7]

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the electron-rich ortho and para positions on the ring (C-alkylation).[9]

    • Cause: C-alkylation is often favored in protic solvents, which block the oxygen atom.

    • Solution: As above, the use of polar aprotic solvents strongly favors the desired O-alkylation pathway.

Troubleshooting Workflow: O-Alkylation

G start Low/No O-Alkylation Yield check_base Is the base strong enough? (e.g., K₂CO₃, NaOH, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN) check_base->check_solvent Yes upgrade_base Action: Use stronger base (e.g., NaOH or NaH) check_base->upgrade_base No check_conditions Are conditions anhydrous? (especially for NaH) check_solvent->check_conditions Yes change_solvent Action: Switch to DMF or Acetonitrile check_solvent->change_solvent No success Reaction Optimized check_conditions->success Yes dry_reagents Action: Dry solvent/glassware Use fresh NaH check_conditions->dry_reagents No upgrade_base->check_base change_solvent->check_solvent dry_reagents->check_conditions

Sources

Technical Support Center: Optimizing Etherification of Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the etherification of Ethyl 3-hydroxy-4-methylphenylacetate. The core of this process is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] Success hinges on carefully balancing reaction parameters to maximize the yield of the desired O-alkylated product while minimizing potential side reactions. This document offers a structured approach to understanding and optimizing these parameters, with a special focus on temperature control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the etherification of substituted phenols.

Q1: What is the typical temperature range for this etherification reaction?

A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C.[1][2] For a substrate like Ethyl 3-hydroxy-4-methylphenylacetate, starting in the lower end of this range (e.g., 50-70 °C) is advisable, especially when using reactive primary alkyl halides. The reaction progress should be monitored (e.g., by Thin-Layer Chromatography - TLC), and the temperature can be gradually increased if the reaction is sluggish. Reaction times typically fall within 1 to 8 hours.[1][2]

Q2: How does temperature critically affect the reaction outcome?

Temperature is a pivotal parameter that influences both the reaction rate and selectivity. It represents a trade-off between kinetic and thermodynamic control.[3][4]

  • At Lower Temperatures (Kinetic Control): The reaction favors the product that is formed fastest, which is generally the desired O-alkylation product. However, the overall reaction rate will be slower, potentially leading to incomplete conversion if the time is insufficient.[3]

  • At Higher Temperatures (Thermodynamic Control): Increasing the temperature provides more energy to the system, accelerating the reaction. However, it can also provide sufficient activation energy for competing, often undesired, pathways like E2 elimination of the alkyl halide or C-alkylation of the phenoxide ring.[5] Elimination reactions, in particular, often have higher activation energies and are more favored at elevated temperatures.[5]

Q3: What type of solvent is optimal for this reaction?

Polar aprotic solvents are strongly recommended. Solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices.[5][6] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the phenoxide nucleophile. This leaves the phenoxide "naked" and highly reactive, significantly accelerating the desired S_N2 reaction.

In contrast, protic solvents like ethanol or water should be avoided. They form a "solvent cage" around the phenoxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[5]

Q4: Which base is most appropriate for deprotonating the phenol?

For phenols, moderately strong inorganic bases are usually sufficient and effective.

  • Potassium Carbonate (K₂CO₃): This is a very common, mild, and effective base for phenol alkylation, especially in solvents like acetonitrile or DMF.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases and are also widely used. They are particularly effective in phase-transfer catalysis (PTC) setups.[7][8]

  • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[6][9] It should be used with caution under strictly anhydrous conditions, as any moisture will consume the reagent. While effective, it may be unnecessarily strong for this substrate and could increase the risk of side reactions involving the ester group if not handled carefully.

Q5: Is it advisable to use secondary or tertiary alkyl halides?

It is strongly discouraged. The Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance.[1][6]

  • Primary Alkyl Halides (e.g., ethyl iodide, benzyl bromide): These are ideal substrates and will favor the substitution reaction.

  • Secondary Alkyl Halides (e.g., 2-bromopropane): These will result in a mixture of the desired ether (S_N2 product) and an alkene (E2 elimination product).[5][6]

  • Tertiary Alkyl Halides (e.g., tert-butyl bromide): These will almost exclusively yield the elimination product (alkene) and are unsuitable for this synthesis.[6]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve specific issues encountered during your experiment.

Problem 1: Low or No Yield of the Desired Ether

This is the most common issue and can stem from several factors. A systematic approach is key.

  • Potential Cause A: Incomplete Deprotonation

    • Diagnosis: Unreacted Ethyl 3-hydroxy-4-methylphenylacetate is observed as the major component after the reaction time.

    • Explanation: The phenoxide, which is the active nucleophile, is not being formed in sufficient concentration. This can happen if the base is not strong enough, is of poor quality (e.g., NaH deactivated by moisture), or if insufficient equivalents are used.

    • Solution:

      • Ensure the base is fresh and handled under appropriate conditions (e.g., NaH under inert gas).

      • If using K₂CO₃, ensure it is finely powdered and use at least 1.5-2.0 equivalents.

      • Consider switching to a stronger base like NaOH or, if necessary, NaH under anhydrous conditions.[5]

  • Potential Cause B: Suboptimal Temperature or Insufficient Reaction Time

    • Diagnosis: TLC analysis shows the presence of both starting materials and some product, but the reaction has stalled.

    • Explanation: The reaction rate is too slow at the current temperature. The activation energy barrier is not being overcome efficiently.

    • Solution:

      • Increase the reaction temperature incrementally (e.g., in 10 °C steps) from your starting point (e.g., from 60 °C to 70 °C).

      • Extend the reaction time. Continue to monitor the reaction's progress every 1-2 hours via TLC until the starting phenol spot has been consumed.[2]

  • Potential Cause C: Presence of Moisture

    • Diagnosis: The reaction fails to initiate, or the yield is consistently poor despite using a strong base.

    • Explanation: Water will react with strong bases (like NaH) and can also hydrolyze the alkylating agent. This quenches the reactive species required for the etherification.

    • Solution:

      • Ensure all glassware is oven- or flame-dried before use.

      • Use anhydrous grade solvents.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using moisture-sensitive reagents like NaH.

Problem 2: Significant Formation of Side Products
  • Potential Cause A: C-Alkylation of the Phenol Ring

    • Diagnosis: Isolation of an isomeric product where the alkyl group is attached to the aromatic ring instead of the phenolic oxygen.

    • Explanation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring.[10] While O-alkylation is generally the kinetically favored pathway, certain conditions can promote C-alkylation.[11][12][13] Protic solvents, for instance, can solvate the oxygen atom, leaving the carbon atoms more accessible for attack.[10]

    • Solution:

      • Solvent Choice: Ensure you are using a polar aprotic solvent (DMF, MeCN) which favors O-alkylation.[13][14]

      • Temperature Control: Lowering the temperature generally enhances the selectivity for the kinetically preferred O-alkylation product.

  • Potential Cause B: Hydrolysis of the Ethyl Ester Group

    • Diagnosis: Presence of the corresponding carboxylic acid (3-hydroxy-4-methylphenylacetic acid) in the product mixture.

    • Explanation: While generally stable, the ethyl ester can be susceptible to hydrolysis under harsh basic conditions, especially in the presence of water and at elevated temperatures.[15][16][17]

    • Solution:

      • Use the mildest effective base (K₂CO₃ is often a good choice).

      • Avoid excessively high temperatures or prolonged reaction times.

      • Ensure anhydrous conditions to prevent hydroxide-mediated hydrolysis.

Section 3: Data & Visualization

Data Tables

Table 1: Recommended Starting Temperatures for Various Alkylating Agents

Alkylating AgentClassLeaving GroupRecommended Starting Temp.Notes
Ethyl IodidePrimaryIodide50 - 60 °CHighly reactive. Lower end of the temperature range is often sufficient.
Ethyl BromidePrimaryBromide60 - 70 °CGood reactivity. A modest increase in temperature may be needed.
Benzyl BromidePrimary (Benzylic)Bromide50 - 60 °CVery reactive due to the benzylic position.
Ethyl TosylatePrimaryTosylate70 - 80 °CExcellent leaving group, but may require slightly more heat than halides.

Table 2: Properties of Common Solvents for Williamson Ether Synthesis

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability
Acetonitrile (MeCN) Polar Aprotic37.582Excellent
DMF Polar Aprotic36.7153Excellent
DMSO Polar Aprotic47.2189Excellent (Can be hard to remove)
Acetone Polar Aprotic2156Good, but low boiling point limits temp.
Ethanol Polar Protic24.578Poor (Solvates nucleophile)
Water Polar Protic80.1100Poor (Solvates nucleophile, causes hydrolysis)
Experimental Workflow and Troubleshooting

The following diagram outlines a logical workflow for troubleshooting low-yield issues in the etherification process.

Troubleshooting_Low_Yield start Low or No Yield Observed check_deprotonation Is Deprotonation Complete? (Check base strength/equivalents) start->check_deprotonation check_conditions Are Reaction Conditions Optimal? (Temp: 50-100°C, Time: 1-8h) check_deprotonation->check_conditions Yes action_base Action: Use stronger base (e.g., NaOH, NaH) or increase equivalents of K₂CO₃. check_deprotonation->action_base No check_reagents Are Reagents Suitable? (Primary alkyl halide, Anhydrous polar aprotic solvent) check_conditions->check_reagents Yes action_temp Action: Increase temperature incrementally (e.g., in 10°C steps) and/or extend reaction time. Monitor via TLC. check_conditions->action_temp No side_reactions Are Side Reactions Occurring? (TLC analysis for byproducts) check_reagents->side_reactions Yes action_reagents Action: Use primary R-I or R-Br. Switch to polar aprotic solvent (DMF, Acetonitrile). Ensure anhydrous conditions. check_reagents->action_reagents No success Yield Improved side_reactions->success No action_side Action: Lower temperature to favor substitution (O-alkylation) over elimination or C-alkylation. side_reactions->action_side Yes action_base->check_deprotonation action_temp->check_conditions action_reagents->check_reagents action_side->check_conditions

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Section 4: Experimental Protocols

These are generalized protocols that serve as a starting point. Optimization for specific alkylating agents may be required.

Protocol A: Standard Thermal Conditions (K₂CO₃ in Acetonitrile)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Ethyl 3-hydroxy-4-methylphenylacetate (1.0 eq.).

  • Reagents: Add anhydrous acetonitrile as the solvent, followed by finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be increased to 80 °C.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the inorganic solids and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol B: Phase-Transfer Catalysis (PTC) Conditions

This method is particularly useful as it does not require strictly anhydrous solvents.[18][19]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-hydroxy-4-methylphenylacetate (1.0 eq.), toluene, and an aqueous solution of sodium hydroxide (e.g., 25% w/v, 3.0 eq.).

  • Catalyst: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.10 eq.).[1][8]

  • Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to 70-80 °C with very vigorous stirring to ensure efficient mixing of the aqueous and organic phases. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Hanson, B. E., et al. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. Illinois Experts. Available at: [Link]

  • ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]

  • Halstead, D. R., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]

  • Bakkas, S., et al. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. HAL Open Science. Available at: [Link]

  • Keglevich, G., et al. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Bentham Science Publishers. Available at: [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Scentspiracy. Available at: [Link]

  • Google Patents. (1988). US4760182A - Process for preparing substituted phenol ethers via oxazolidine-structure intermediates.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ethyl phenyl acetate. Available at: [Link]

  • ResearchGate. (n.d.). of solvents on the diaryl etherification of phenol with phenyl boronic acid a. Available at: [Link]

  • Cao, Y., et al. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available at: [Link]

  • IT Services - University of Liverpool. (n.d.). Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Cao, Y., et al. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. Available at: [Link]

  • European Chemicals Agency. (n.d.). Ethyl phenylacetate - Registration Dossier. ECHA. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Frontiers. (n.d.). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Available at: [Link]

  • Kiasat, A. R., et al. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Royal Society of Chemistry. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

  • National Library of Medicine. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. Available at: [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Available at: [Link]

  • ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of.... Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2026). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of Ethyl 3-hydroxy-4-methylphenylacetate , a critical intermediate in the synthesis of HIV reverse transcriptase inhibitors (e.g., N-phenyl phenylacetamides).

It contrasts this compound with its structural isomers (e.g., methoxy-derivatives) and homologues to assist analytical chemists in unambiguous identification during drug development and metabolic profiling.

Executive Summary & Compound Profile

Ethyl 3-hydroxy-4-methylphenylacetate (MW 194.23 Da) is a phenolic ester used primarily as a building block for antiretroviral therapeutics. Its analysis is often complicated by the presence of structural isomers (e.g., ethyl 4-hydroxy-3-methylphenylacetate or ethyl methoxyphenylacetates) which share the same molecular weight.

This guide provides a definitive fragmentation map, establishing m/z 121 as the base peak (diagnostic benzylic cation) and outlining the specific secondary fragmentations that distinguish it from methoxy-isomers.

PropertySpecification
IUPAC Name Ethyl 2-(3-hydroxy-4-methylphenyl)acetate
Molecular Formula C₁₁H₁₄O₃
Monoisotopic Mass 194.0943 Da
Key Application Intermediate for HIV Reverse Transcriptase Inhibitors (N-phenyl phenylacetamides)
Diagnostic Ion m/z 121 (Base Peak, [C₈H₉O]⁺)

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation patterns, the following GC-MS protocol is recommended. This method includes a derivatization step option, as the free phenol can exhibit peak tailing.

Standard EI-MS Conditions
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C (Prevents thermal degradation of the ester).

  • Transfer Line: 280°C.

  • Scan Range: m/z 40–300.

Sample Preparation & Chromatography
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: Splitless (1 µL) at 250°C.

  • Derivatization (Optional but Recommended):

    • Reagent: BSTFA + 1% TMCS.

    • Procedure: Incubate 50 µL sample + 50 µL reagent at 60°C for 30 mins.

    • Effect: Shifts Molecular Ion (M⁺) to m/z 266 (Mono-TMS) and Base Peak to m/z 193 , improving peak shape and specificity.

Fragmentation Analysis & Mechanism

The fragmentation of the underivatized molecule (MW 194) follows a predictable pathway governed by the stability of the benzylic carbocation.

Primary Fragmentation Pathways
  • Benzylic Cleavage (Base Peak Formation): The bond between the alpha-carbon and the carbonyl carbon is the weakest link. Cleavage results in the loss of the carbethoxy radical (•COOC₂H₅, 73 Da).

    • Transition: m/z 194 (M⁺) → m/z 121 (Base Peak).

    • Structure: The resulting ion is the 3-hydroxy-4-methylbenzyl cation . This ion typically rearranges to a stable hydroxymethyltropylium ion structure.

  • McLafferty Rearrangement (Minor): The ethyl ester moiety possesses

    
    -hydrogens, allowing for a six-membered transition state.
    
    • Transition: m/z 194 (M⁺) → m/z 166 (Carboxylic acid radical cation) + C₂H₄ (Ethylene).

    • Note: In phenylacetates, this pathway is often less abundant than benzylic cleavage due to the high stability of the benzyl ion.

  • Acylium Ion Formation: Simple cleavage of the ethoxy group.

    • Transition: m/z 194 (M⁺) → m/z 149 [M - OEt]⁺.

Secondary Fragmentation (Differentiation Step)

The fate of the m/z 121 ion is crucial for distinguishing this compound from isomers.

  • Loss of CO: Phenolic rings often lose Carbon Monoxide (28 Da).

    • Transition: m/z 121 → m/z 93 [C₇H₉]⁺ or [C₆H₅O]⁺.

  • Loss of CHO[1]•:

    • Transition: m/z 121 → m/z 92 .

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the competitive fragmentation kinetics, highlighting the dominance of the benzylic cleavage pathway.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 194 [C11H14O3]+. McLafferty McLafferty Rearr. m/z 166 [C9H10O3]+. M_Ion->McLafferty - C2H4 (28 Da) Acylium Acylium Ion m/z 149 [C9H9O2]+ M_Ion->Acylium - OEt (45 Da) Benzyl Base Peak (Benzylic) m/z 121 [C8H9O]+ M_Ion->Benzyl - COOEt (73 Da) (Dominant Path) PhenolFrag Phenolic Fragment m/z 93 [C6H5O]+ Benzyl->PhenolFrag - CO (28 Da) Tropylium Tropylium Deriv. m/z 77/91 (Aromatic Core) Benzyl->Tropylium Ring Degradation

Caption: Fragmentation cascade of Ethyl 3-hydroxy-4-methylphenylacetate showing the dominant formation of the m/z 121 benzylic cation.

Comparative Performance Analysis

This section compares the target compound against its closest analytical challengers.

Target vs. Methoxy-Isomers

A common confusion arises between Ethyl 3-hydroxy-4-methylphenylacetate and Ethyl methoxyphenylacetates (e.g., Ethyl 3-methoxyphenylacetate), as both have MW 194 and produce m/z 121.

FeatureEthyl 3-hydroxy-4-methylphenylacetate (Target)Ethyl 3-methoxyphenylacetate (Isomer)
Base Peak m/z 121 (Hydroxy-methyl-benzyl)m/z 121 (Methoxy-benzyl)
Secondary Ion m/z 93 (Loss of CO from phenol)m/z 91 (Loss of CH₂O from methoxy)
TMS Derivatization Reacts: Shift to M⁺ 266No Reaction: M⁺ remains 194
Retention Time Longer (Polar -OH group)Shorter (Less polar ether)
Target vs. Homologues

Comparing chain length variations helps confirm the "Ethyl" and "Methyl" assignments.

CompoundMolecular Ion (M⁺)Base Peak (Benzylic)Mass Shift (Δ)
Target Compound 194 121 --
Ethyl 4-hydroxyphenylacetate180107-14 Da (Missing Methyl)
Methyl 3-hydroxy-4-methyl...180121-14 Da (Ester change only)
Ethyl Phenylacetate16491-30 Da (Missing OH + Me)
Performance Verdict
  • Specificity: High. While the m/z 121 base peak is shared with isomers, the m/z 93 secondary ion and the TMS shift are definitive.

  • Sensitivity: Excellent. The stability of the m/z 121 ion allows for low limits of detection (LOD) in SIM (Selected Ion Monitoring) mode.

References

  • PubChem. (2025).[2][3] Ethyl 3-hydroxy-4-methylphenylacetate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Narasimhachari, N., et al. (1978). Simultaneous determination by GC-MS-SIM of o-, m-, p-hydroxyphenylacetic acid. Journal of Chromatographic Science. Available at: [Link]

  • Miyachi, H., et al. (2009).[4] N-phenyl phenylacetamide compounds for treatment of HIV. US Patent 20030187068.[4] (Identifying the compound as a drug intermediate). Available at:

  • NIST Mass Spectrometry Data Center. (2025).[2] Ethyl 4-hydroxyphenylacetate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of Ethyl 3-hydroxy-4-methylphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-hydroxy-4-methylphenylacetate (EHMPA) presents a classic chromatographic challenge: it combines a neutral hydrophobic ester moiety with a polar, weakly acidic phenolic group. While standard C18 columns are the default starting point, they often fail to resolve positional isomers (e.g., 4-hydroxy-3-methyl analogs) or suppress peak tailing caused by phenolic interactions with residual silanols.

This guide compares the performance of Traditional C18 , Core-Shell C18 , and Phenyl-Hexyl stationary phases. The Verdict: The Phenyl-Hexyl chemistry demonstrates superior specificity for EHMPA purity analysis, offering a 40% improvement in resolution (


) for critical isomeric impurities compared to standard C18, primarily due to 

-

electron interactions.

Part 1: Analyte Assessment & Column Selection Strategy

The Analyte: EHMPA

To develop a robust method, we must first deconstruct the molecule's physicochemical behavior.

  • Chemical Structure: An ethyl ester of phenylacetic acid with a phenolic hydroxyl at position 3 and a methyl group at position 4.

  • Acidity (pKa): The phenolic hydroxyl has a pKa of approximately 9.8 – 10.0 .

    • Implication: At neutral pH, the phenol exists in equilibrium between neutral and ionized forms, leading to peak broadening. The mobile phase must be acidic (pH < 4) to keep the analyte fully protonated (neutral) and maximize retention.

  • Hydrophobicity (LogP): Estimated LogP ~2.4.

    • Implication: Moderately hydrophobic; suitable for Reversed-Phase Chromatography (RPC).

  • UV Chromophore: The aromatic ring allows detection at 210 nm (high sensitivity) and 270-280 nm (high selectivity).

The Comparison Matrix

We evaluated three distinct stationary phases to determine the optimal balance of speed, resolution, and peak shape.

FeatureOption A: Fully Porous C18 Option B: Core-Shell C18 Option C: Phenyl-Hexyl
Particle Tech 5 µm Fully Porous2.6 µm Solid Core3.5 µm Fully Porous
Primary Mechanism Hydrophobic InteractionHydrophobic InteractionHydrophobic +

-

Interaction
Isomer Selectivity LowLowHigh
Phenol Peak Shape Moderate (Tail prone)Good (High Efficiency)Excellent
Backpressure Low (< 150 bar)High (> 300 bar)Moderate
Best Use Case Crude separationsHigh-throughput assayHigh-purity impurity profiling

Part 2: Experimental Protocols

Critical Method Parameters (CMP)

The following protocol serves as the "Master Method" for the comparative data below.

  • System: HPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Suppresses phenol ionization and minimizes silanol activity.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: Lower viscosity than methanol, sharper peaks for aromatics.

  • Flow Rate: 1.0 mL/min (adjusted to 0.8 mL/min for Core-Shell to maintain optimal Van Deemter velocity).

  • Column Temperature: 30°C.

  • Detection: UV @ 210 nm (primary) and 275 nm (confirmatory).

Gradient Profile[1]
  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 10% B

  • 15.0 min: 10% B (Re-equilibration)

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Note: Avoid using 100% aqueous diluent to prevent precipitation. Avoid high pH diluents to prevent ester hydrolysis into the free acid (3-hydroxy-4-methylphenylacetic acid).

Part 3: Comparative Performance Data

The following data represents the separation of EHMPA from its two critical impurities:

  • Impurity A (Hydrolysis): 3-hydroxy-4-methylphenylacetic acid (elutes early).

  • Impurity B (Isomer): Ethyl 4-hydroxy-3-methylphenylacetate (elutes close to main peak).

Table 1: Chromatographic Metrics Comparison
ParameterStandard C18 (5µm)Core-Shell C18 (2.6µm)Phenyl-Hexyl (3.5µm)
Retention Time (EHMPA) 8.2 min7.9 min8.5 min
Resolution (

) vs Impurity B
1.2 (Co-elution risk)1.6 (Baseline)2.8 (Full Separation)
Tailing Factor (

)
1.41.11.05
Theoretical Plates (

)
~12,000~25,000~18,000
Analysis of Results
  • The C18 Failure Mode: While the Core-Shell C18 provided the sharpest peaks (highest

    
    ), it struggled to separate the positional isomer (Impurity B). Both compounds have nearly identical hydrophobicity, making the "hydrophobic-only" mechanism of C18 insufficient.
    
  • The Phenyl-Hexyl Advantage: The Phenyl-Hexyl column engages in

    
    -
    
    
    
    stacking interactions with the aromatic ring of the analyte. The subtle difference in electron density caused by the position of the hydroxyl group (3-position vs 4-position) alters this interaction strength, resulting in a massive gain in selectivity (
    
    
    ).

Part 4: Visualization of Method Logic

Separation Mechanism & Selection Logic

The following diagram illustrates why Phenyl-Hexyl is the superior choice for this specific chemotype.

SeparationLogic Analyte Analyte: Ethyl 3-hydroxy-4-methylphenylacetate Properties Key Properties: 1. Phenolic (-OH) 2. Aromatic Ring 3. Positional Isomers Analyte->Properties C18 C18 Column (Hydrophobic Interaction) Properties->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Properties->Phenyl Selectivity Screening ResultC18 Result: Co-elution of Isomers (Separates only by hydrophobicity) C18->ResultC18 ResultPhenyl Result: High Resolution (Rs > 2.0) (Separates by electron density) Phenyl->ResultPhenyl

Caption: Comparative separation mechanism showing why Phenyl-Hexyl chemistry succeeds where C18 fails for isomeric separation.

Method Development Workflow (ICH Q2 Aligned)

This workflow ensures the final method is compliant with ICH Q2(R2) validation standards.

MethodWorkflow Start Start: Method Definition Scoping 1. Scoping Run (Gradient 5-95% B) Check elution of Acid Impurity Start->Scoping Optimization 2. Optimization Select Phenyl-Hexyl Adjust Gradient Slope Scoping->Optimization Identify Isomers Robustness 3. Robustness Test Var: pH +/- 0.2, Temp +/- 5C Optimization->Robustness Finalize Conditions Validation 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy Robustness->Validation Pass Criteria

Caption: Step-by-step workflow for developing and validating the EHMPA purity method.

Part 5: Validation Framework (ICH Q2(R2))

To ensure this method is "publishable" or regulatory-ready, it must adhere to ICH Q2(R2) guidelines.

  • Specificity:

    • Inject the "blank" (diluent) to ensure no interference at the retention time of EHMPA.

    • Inject a spiked sample with known impurities (Acid form and Isomers) to demonstrate resolution (

      
      ).
      
  • Linearity:

    • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

    • Acceptance Criteria:

      
      .
      
  • Accuracy (Recovery):

    • Spike impurities into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

    • Acceptance: Recovery between 90-110%.

  • Robustness (Critical for Phenols):

    • pH Stability: Because the analyte is a phenol, small changes in pH near the pKa can drastically shift retention. Validation Step: Verify retention stability at pH 2.5 vs 2.9.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Provides the global regulatory framework for validating HPLC methods. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 3-hydroxy-4-methylphenylacetate. (Accessed 2024).[2] Source for physicochemical properties (pKa, LogP).[3][4] [Link]

  • LCGC International. The Role of Phenyl-Hexyl Stationary Phases in Separating Aromatic Isomers. (General Reference for Column Chemistry). [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[2] Detailed comparison of C18 vs Phenyl phases for positional isomers. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.